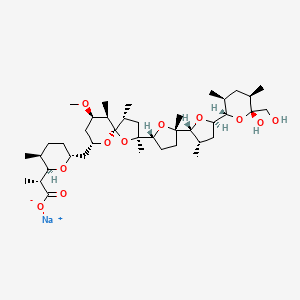

Nigericin sodium salt

描述

属性

IUPAC Name |

sodium;2-[6-[[2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H68O11.Na/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34;/h21-35,41,44H,11-20H2,1-10H3,(H,42,43);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYOTUKECQMGHE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H67NaO11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Polyether Ionophore Nigericin: An In-depth Technical Guide to its Origin, Production, and Analysis from Streptomyces hygroscopicus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin (B1684572), a polyether antibiotic produced by the Gram-positive bacterium Streptomyces hygroscopicus, has garnered significant interest in the scientific community for its diverse biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. This technical guide provides a comprehensive overview of the origin, biosynthesis, and production of nigericin. It details optimized fermentation strategies for enhanced yield, robust protocols for extraction, purification, and characterization, and explores the molecular mechanisms of its biological activity, with a focus on NLRP3 inflammasome activation. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, antibiotic development, and cellular biology.

Origin and Discovery

Nigericin was first isolated in the 1950s from a soil sample collected in Nigeria, which led to its name. The producing organism was identified as a strain of Streptomyces hygroscopicus. Initially characterized for its potent antibiotic properties, subsequent research has unveiled a broader spectrum of biological activities. While S. hygroscopicus remains the most well-known producer, other Streptomyces species, such as Streptomyces violaceusniger, and novel strains like DASNCL-29 have also been identified as sources of nigericin.

Physicochemical Properties of Nigericin

Nigericin is a polyether ionophore with the chemical formula C₄₀H₆₈O₁₁. It functions as a potent K⁺/H⁺ antiporter, disrupting ion gradients across biological membranes. This activity is central to its biological effects.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₆₈O₁₁ | --INVALID-LINK-- |

| Molar Mass | 724.97 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | - |

| Solubility | Soluble in most organic solvents (e.g., ethanol, methanol (B129727), DMSO), sparingly soluble in water | - |

| CAS Number | 28380-24-7 | --INVALID-LINK-- |

Biosynthesis of Nigericin

The biosynthesis of nigericin in Streptomyces is orchestrated by a dedicated biosynthetic gene cluster (BGC). This cluster contains the genes encoding the enzymes responsible for the assembly of the polyketide backbone and its subsequent modifications.

A key regulatory gene within this cluster is nigR, which has been identified as a SARP (Streptomyces Antibiotic Regulatory Protein) family regulator. Disruption of nigR abolishes nigericin production, while its overexpression has been shown to significantly increase the yield. The biosynthesis involves an unusual ketosynthase-like protein, KSX, which transfers the initially formed linear polyketide chain to a discrete acyl carrier protein, ACPX, for oxidative cyclization[1]. The final step in the biosynthesis is the hydroxylation of the precursor grisorixin.

Caption: Logical workflow of the nigericin biosynthetic pathway.

Production of Nigericin

Fermentation

The production of nigericin is typically achieved through submerged fermentation of Streptomyces hygroscopicus. Optimization of fermentation parameters is crucial for maximizing the yield.

Table 1: Comparison of Nigericin Production by Different Streptomyces Strains

| Strain | Fermentation Conditions | Nigericin Yield (mg/L) | Reference |

| Streptomyces sp. (unidentified) | Not specified | 50-100 | [1] |

| S. hygroscopicus mutant A-19 | Not specified | 318 | [1] |

| S. youssoufiensis SF10 | Solid-state, d-glucose, pH 7, 30°C, 14 days | 490 | [1] |

| Streptomyces sp. DASNCL-29 | Optimized fermentation | ~500 | [2] |

| S. malaysiensis F913 (nigR overexpression) | Liquid Gause's medium | 560 | [3] |

Table 2: Optimized Culture Medium for Nigericin Production by Streptomyces sp. MS1

| Component | Optimized Concentration (g/L) |

| Starch | 40.52 |

| Soybean meal | 5.10 |

| Phosphates | 2.21 |

This optimization was achieved using a response surface methodology, which is a collection of mathematical and statistical techniques for empirical model building[4][5][6][7][8].

Experimental Protocol: Fermentation of Streptomyces hygroscopicus

-

Inoculum Preparation:

-

Aseptically transfer a loopful of a sporulated culture of S. hygroscopicus from an agar (B569324) slant to a 250 mL flask containing 50 mL of seed medium (e.g., X-medium: 10 g/L soybean meal, 3 g/L CaCO₃, 0.5 g/L MgSO₄·7H₂O, 0.5 g/L (NH₄)₂HPO₄, 3 g/L NaCl, 1 g/L K₂HPO₄, 15 mL/L glycerol, pH 7.0).

-

Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48 hours.

-

-

Production Fermentation:

-

Inoculate a 1 L flask containing 200 mL of production medium (e.g., optimized medium from Table 2) with 0.5% (v/v) of the seed culture.

-

Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 96-168 hours.

-

Monitor the fermentation broth periodically for nigericin production using HPLC.

-

Extraction and Purification

The recovery of nigericin from the fermentation broth involves extraction with an organic solvent followed by chromatographic purification.

Experimental Protocol: Extraction and Purification of Nigericin

-

Extraction:

-

After fermentation, centrifuge the culture broth at 5,000 rpm for 20 minutes to separate the mycelium and the supernatant.

-

Extract the supernatant twice with an equal volume of ethyl acetate (B1210297) by vigorous shaking for 1 hour.

-

Extract the mycelial cake with methanol (1/10th of the original culture volume).

-

Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Load the dissolved extract onto a silica (B1680970) gel column (230-400 mesh).

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. A typical gradient could be:

-

n-hexane:ethyl acetate (7:3)

-

n-hexane:ethyl acetate (3:7)

-

ethyl acetate:methanol (98:2)

-

ethyl acetate:methanol (80:20)

-

100% methanol

-

-

Collect fractions and analyze for the presence of nigericin by thin-layer chromatography (TLC) or HPLC.

-

Pool the fractions containing pure nigericin and evaporate the solvent to obtain the purified compound.

-

Caption: Workflow for the production and purification of nigericin.

Characterization and Analysis

The identity and purity of nigericin are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of nigericin in fermentation broths and purified samples.

Experimental Protocol: HPLC Analysis of Nigericin

-

HPLC System: Agilent 1260 or equivalent.

-

Column: C18 reverse-phase column (e.g., ZORBAX SB-C18, 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A gradient of methanol and water (with 0.1% trifluoroacetic acid, TFA).

-

Solvent A: Methanol/Water (9:1) + 0.1% TFA

-

Solvent B: 100% Methanol + 0.1% TFA

-

-

Gradient Program:

-

0-25 min: 100% Solvent A

-

25-50 min: Linear gradient to 100% Solvent B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Evaporative Light Scattering Detector (ELSD) at 85°C, or UV detector at 305 nm.

-

Injection Volume: 20 µL.

-

Retention Time: Approximately 12.1 - 16.7 minutes, depending on the specific method.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

MS and NMR are employed for the structural elucidation and confirmation of nigericin.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of nigericin. The sodiated ion [M+Na]⁺ is typically observed.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of nigericin by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

Biological Activity: NLRP3 Inflammasome Activation

Nigericin is a well-established activator of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response.

The activation process is initiated by the ionophore activity of nigericin, which leads to a net efflux of intracellular potassium (K⁺). This decrease in cytosolic K⁺ concentration is a key trigger for the assembly of the NLRP3 inflammasome. The complex consists of the NLRP3 sensor protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The assembly of the inflammasome leads to the auto-catalytic cleavage and activation of pro-caspase-1 to caspase-1. Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.

Caption: Signaling pathway of NLRP3 inflammasome activation by nigericin.

Conclusion

Nigericin remains a molecule of significant interest due to its potent and diverse biological activities. This technical guide has provided a detailed overview of its origin, biosynthesis, and methods for its production and characterization from its primary source, Streptomyces hygroscopicus. The provided protocols and data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this fascinating natural product. Further research into the genetic engineering of the biosynthetic pathway and optimization of fermentation processes holds the promise of even higher yields, facilitating the broader investigation and potential clinical application of nigericin and its derivatives.

References

- 1. Insights into polyether biosynthesis from analysis of the nigericin biosynthetic gene cluster in Streptomyces sp. DSM4137 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. From a Natural Product to Its Biosynthetic Gene Cluster: A Demonstration Using Polyketomycin from Streptomyces diastatochromogenes Tü6028 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of bacteriocin production by Lactobacillus plantarum using Response Surface Methodology | Cellular and Molecular Biology [cellmolbiol.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Response Surface Methodology for Optimizing the Production of Biosurfactant by Candida tropicalis on Industrial Waste Substrates [frontiersin.org]

- 8. response surface optimization: Topics by Science.gov [science.gov]

The Ionophore Nigericin: A Technical Guide to its Role in NLRP3 Inflammasome Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a multiprotein complex that plays a pivotal role in the innate immune system's response to a wide array of microbial and endogenous danger signals. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and can induce a form of inflammatory cell death known as pyroptosis. Aberrant NLRP3 inflammasome activity is implicated in a host of inflammatory diseases, making it a significant target for therapeutic intervention. Nigericin (B1684572), a microbial toxin derived from Streptomyces hygroscopicus, is a potent and widely used tool in immunology research to induce NLRP3 inflammasome activation. This technical guide provides an in-depth exploration of the molecular mechanisms by which nigericin triggers this critical inflammatory pathway, supported by experimental data and detailed protocols.

The Two-Signal Model of NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome by nigericin is a classic example of the two-signal hypothesis.[1][2] This model posits that two distinct signals are required for robust activation:

-

Signal 1 (Priming): The first signal is typically provided by microbial molecules like lipopolysaccharide (LPS), which are recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs).[3][4][5] This initial stimulation triggers the nuclear factor-κB (NF-κB) signaling pathway, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the pro-inflammatory cytokine precursor, pro-IL-1β.[3][5][6]

-

Signal 2 (Activation): The second signal is delivered by a diverse range of stimuli, including nigericin.[4] This signal initiates the assembly of the NLRP3 inflammasome complex, leading to the activation of caspase-1.

Core Mechanism: Potassium Efflux

The primary and most critical mechanism by which nigericin activates the NLRP3 inflammasome is the induction of potassium (K+) efflux.[7][8][9] Nigericin is a potassium ionophore, meaning it inserts into the cell membrane and facilitates the exchange of intracellular K+ for extracellular protons (H+).[2] This rapid and substantial decrease in intracellular K+ concentration is a common trigger for NLRP3 activation by various agonists.[7][8] The reduction in cytosolic K+ is considered both a necessary and sufficient signal for the oligomerization of NLRP3 and the subsequent assembly of the inflammasome complex. Elevating the extracellular K+ concentration can effectively inhibit nigericin-induced NLRP3 activation.[7]

The Role of Mitochondrial Dysfunction and Reactive Oxygen Species (ROS)

While potassium efflux is the central trigger, mitochondrial dysfunction and the generation of reactive oxygen species (ROS) are also implicated in nigericin-induced NLRP3 activation, although their precise roles as primary or secondary messengers are still debated.

-

Mitochondrial Dysfunction: Nigericin can cause mitochondrial perturbation.[7][10] This dysfunction can lead to the release of mitochondrial components, such as oxidized mitochondrial DNA (mtDNA) and cardiolipin, which can act as danger-associated molecular patterns (DAMPs) to promote NLRP3 nucleation and assembly.[10]

-

Reactive Oxygen Species (ROS): Some studies suggest that mitochondrial dysfunction leads to the accumulation of ROS, which can act as potent initiators of NLRP3 activation.[10] However, other research indicates that ROS generation is not an absolute requirement for NLRP3 activation by all stimuli, including nigericin.[7][11] It is plausible that ROS may amplify the inflammatory response initiated by K+ efflux rather than being the primary trigger itself.

Signaling Pathway of Nigericin-Induced NLRP3 Inflammasome Activation

The following diagram illustrates the key steps in the activation of the NLRP3 inflammasome by nigericin.

Caption: Nigericin induces K+ efflux, leading to NLRP3 activation and inflammasome assembly.

Quantitative Data Summary

The following tables summarize typical quantitative parameters used in in-vitro experiments studying nigericin-induced NLRP3 inflammasome activation.

Table 1: Typical Reagent Concentrations for In-Vitro NLRP3 Activation

| Reagent | Cell Type | Concentration | Purpose | Reference(s) |

| Lipopolysaccharide (LPS) | iBMDMs, THP-1, BMDMs, PBMCs | 100 ng/mL - 1 µg/mL | Priming (Signal 1) | [1][12][13][14] |

| Nigericin | iBMDMs, THP-1, BMDMs, Keratinocytes | 1 µM - 20 µM | Activation (Signal 2) | [1][12][13][15][16] |

| ATP | THP-1, J77 cells, BMDMs | 2.5 mM - 5 mM | Positive Control for Activation | [2][17][18] |

| MCC950 | Cerebral Organoids | 100 nM | NLRP3 Inhibitor | [12] |

Table 2: Typical Incubation Times for In-Vitro NLRP3 Activation

| Step | Reagent | Incubation Time | Cell Type | Reference(s) |

| Priming | LPS | 2 - 4 hours | iBMDMs, THP-1, BMDMs | [1][13][14][19] |

| Activation | Nigericin | 30 minutes - 2 hours | iBMDMs, THP-1, BMDMs | [1][13][16][20] |

| Activation (Time Course) | Nigericin | 1, 4, and 16 hours | Cerebral Organoids | [12] |

| Inhibition | MCC950 | 2 hours | Cerebral Organoids | [12] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments used to assess nigericin-induced NLRP3 inflammasome activation.

Protocol 1: In-Vitro NLRP3 Inflammasome Activation in Macrophages

This protocol describes the general workflow for inducing NLRP3 activation in immortalized Bone Marrow-Derived Macrophages (iBMDMs).

Caption: A typical workflow for studying NLRP3 inflammasome activation in vitro.

Methodology:

-

Cell Seeding: Seed iBMDMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2-4 hours.[1]

-

Priming (Signal 1): Remove the culture medium and add fresh medium containing LPS (e.g., 1 µg/mL). Incubate for 4 hours at 37°C.[1][19]

-

Inhibitor Treatment (Optional): For inhibitor studies, remove the LPS-containing medium and add medium with the desired inhibitor concentration for 1 hour.[1]

-

Activation (Signal 2): Add nigericin to a final concentration of 10 µM and incubate for 1 hour at 37°C.[1]

-

Sample Collection: Centrifuge the plate and carefully collect the supernatant for cytokine and LDH analysis. The remaining cells can be lysed for Western blot analysis.[1]

Protocol 2: ASC Oligomerization Assay by Western Blotting

ASC oligomerization is a hallmark of inflammasome activation. This protocol details its detection.

Methodology:

-

Cell Stimulation: Prime iBMDMs (1.5 x 10^6 cells/well in a 6-well plate) with 1 µg/mL LPS for 2 hours, then stimulate with 5 µM nigericin for 30 minutes.[13]

-

Cell Lysis: Detach cells in ice-cold PBS with 2 mM EDTA. Lyse the cell pellet in an appropriate buffer and shear through a 21-gauge needle.[13]

-

Pellet Isolation: Centrifuge the lysate to pellet the ASC specks.

-

Cross-linking: Resuspend the pellet and cross-link with disuccinimidyl suberate (B1241622) (DSS).

-

Western Blotting: Analyze the cross-linked pellet by SDS-PAGE and Western blot using an anti-ASC antibody to detect monomers, dimers, and oligomers.[21]

Caption: Detection of ASC oligomerization via cross-linking and Western blot.

Protocol 3: Caspase-1 Activation and IL-1β Cleavage Assay

The functional output of NLRP3 inflammasome activation is the cleavage of pro-caspase-1 and pro-IL-1β.

Methodology:

-

Sample Preparation: Following nigericin stimulation as described in Protocol 1, collect both the cell supernatant and prepare cell lysates.[19]

-

Western Blot Analysis:

-

Separate proteins from the cell lysate and supernatant by SDS-PAGE.

-

Probe with an antibody that detects the pro-caspase-1 (p45) and the cleaved, active caspase-1 subunit (p20).

-

Probe with an antibody that detects pro-IL-1β (p31) in the lysate and mature IL-1β (p17) in the supernatant.

-

-

ELISA: Quantify the concentration of mature IL-1β in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.[1]

Conclusion

Nigericin is an invaluable tool for dissecting the molecular intricacies of the NLRP3 inflammasome pathway. Its potent ability to induce potassium efflux provides a robust and reproducible method for triggering inflammasome assembly and downstream inflammatory events. A thorough understanding of its mechanism of action, coupled with standardized experimental protocols, is essential for researchers and drug development professionals seeking to modulate this critical inflammatory pathway for therapeutic benefit. This guide provides a comprehensive overview of the current knowledge and methodologies to facilitate further investigation into the complex role of the NLRP3 inflammasome in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Nigericin Promotes NLRP3-Independent Bacterial Killing in Macrophages [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. K+ efflux is the Common Trigger of NLRP3 inflammasome Activation by Bacterial Toxins and Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism and regulation of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mitochondria and NLRP3: To die or inflame - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Anticancer Potential of Nigericin Sodium Salt: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the anticancer properties of Nigericin (B1684572) sodium salt, a polyether ionophore antibiotic isolated from Streptomyces hygroscopicus. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Nigericin. It consolidates current research on its mechanisms of action, summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways and workflows.

Executive Summary

Nigericin sodium salt has emerged as a promising anticancer agent with multifaceted mechanisms of action. As a potassium ionophore, it disrupts the transmembrane potential, leading to a decrease in intracellular pH and subsequent induction of various forms of cell death, including apoptosis, pyroptosis, and autophagy[1][2]. Notably, Nigericin has demonstrated selective targeting of cancer stem cells (CSCs), which are implicated in tumor initiation, relapse, and metastasis[1][3][4]. Its ability to modulate critical signaling pathways, such as Wnt/β-catenin and SRC/STAT3/BCL-2, further underscores its therapeutic potential[2][3][5]. This guide synthesizes the available preclinical data to provide a comprehensive resource for the scientific community.

Mechanism of Action

Nigericin's primary mechanism involves acting as a K+/H+ antiporter, leading to the efflux of intracellular potassium and an influx of protons. This exchange disrupts the intracellular pH and ionic homeostasis, triggering a cascade of cellular events that culminate in cancer cell death[2][6].

Induction of Apoptosis

Nigericin has been shown to induce apoptosis in various cancer cell lines. This process is often mediated by mitochondrial dysfunction, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades[7][8]. In some cancer types, such as primary effusion lymphoma, Nigericin-induced apoptosis is linked to the downregulation of the Wnt/β-catenin signaling pathway[7].

Triggering of Pyroptosis

Pyroptosis is a form of pro-inflammatory programmed cell death. Nigericin is a well-established activator of the NLRP3 inflammasome, a key player in the pyroptotic pathway[9][10]. The activation of the NLRP3 inflammasome leads to the cleavage of caspase-1, which in turn cleaves gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines[10][11][12].

Modulation of Autophagy

The role of Nigericin in autophagy is complex and appears to be cell-context dependent. In some instances, Nigericin has been shown to induce autophagy, which can contribute to its anticancer effects by suppressing the proliferation of cancer cells and inhibiting cancer stem cells[1][13]. However, other studies suggest that Nigericin can impair autophagic flux, leading to the accumulation of autophagic vacuoles and contributing to cell death[13].

Targeting of Cancer Stem Cells

A significant aspect of Nigericin's anticancer activity is its ability to selectively target cancer stem cells (CSCs)[1][3][4]. CSCs are a subpopulation of tumor cells believed to be responsible for tumor recurrence and metastasis. Nigericin has been shown to inhibit the viability and self-renewal capacity of CSCs in various cancers, including nasopharyngeal carcinoma[1][4]. This effect may be partly due to the downregulation of key CSC-related proteins like Bmi-1[1][4].

Key Signaling Pathways Affected by Nigericin

Nigericin exerts its anticancer effects by modulating several critical intracellular signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is frequently dysregulated in many cancers, leading to uncontrolled cell proliferation and survival. Nigericin has been shown to inhibit this pathway by promoting the degradation of β-catenin and downregulating its downstream target genes, such as c-Myc and Cyclin D1[3][14][15][16][17]. This inhibition is achieved by targeting the β-catenin destruction complex[3][14].

SRC/STAT3/BCL-2 Signaling Pathway

In osteosarcoma, Nigericin has been demonstrated to inhibit the SRC/STAT3/BCL-2 signaling pathway[5][6]. This pathway is crucial for cell survival and proliferation. Nigericin downregulates the expression of STAT3 and the anti-apoptotic protein BCL-2, thereby promoting apoptosis in cancer cells[5][6].

Signaling Pathway Diagrams

Figure 1: Nigericin's inhibition of the Wnt/β-catenin signaling pathway.

Figure 2: Nigericin's inhibition of the SRC/STAT3/BCL-2 signaling pathway.

Figure 3: Nigericin-induced pyroptosis via NLRP3 inflammasome activation.

Quantitative Data

The following tables summarize the in vitro efficacy of Nigericin across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Nigericin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| SW620 | Colorectal Cancer | Not specified, dose-dependent reduction | 8, 24, 48 | [3][17] |

| KM12 | Colorectal Cancer | Not specified, dose-dependent reduction | 8, 24, 48 | [3][17] |

| HT29 | Colorectal Cancer | 12.92 ± 0.25 | Not specified | [18] |

| SW116 | Colorectal Cancer | 15.86 ± 0.18 | Not specified | [18] |

| MOLM13-sensitive | Acute Myeloid Leukemia | 0.05702 | Not specified | [8] |

| MOLM13-resistant | Acute Myeloid Leukemia | 0.03529 | Not specified | [8] |

| HL60-sensitive | Acute Myeloid Leukemia | 0.02049 | Not specified | [8] |

| HL60-cytarabine-resistant | Acute Myeloid Leukemia | 0.001197 | Not specified | [8] |

| Various Cancer Cell Lines | Various | ~5 | Not specified | [19] |

Experimental Protocols

This section provides an overview of standard protocols used to evaluate the anticancer properties of Nigericin.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

-

Cell Lysis: Treat cells with Nigericin as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, STAT3, Caspase-1, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

-

Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID mice), 6-8 weeks old[20][21].

-

Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of each mouse[20][22].

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2[21].

-

Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., intraperitoneally or orally) at a predetermined dose and schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for the preclinical evaluation of an anticancer compound like Nigericin.

References

- 1. Evidence of nigericin as a potential therapeutic candidate for cancers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Nigericin selectively targets cancer stem cells in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nigericin exerts anticancer effects through inhibition of the SRC/STAT3/BCL-2 in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nigericin Induces Apoptosis in Primary Effusion Lymphoma Cells by Mitochondrial Membrane Hyperpolarization and β-Catenin Destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nigericin-induced apoptosis in acute myeloid leukemia via mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Nigericin-induced impairment of autophagic flux in neuronal cells is inhibited by overexpression of Bak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Nigericin Exerts Anticancer Effects on Human Colorectal Cancer Cells by Inhibiting Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 19. biorxiv.org [biorxiv.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

The Effect of Nigericin Sodium Salt on Intracellular pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nigericin (B1684572) sodium salt is a potent ionophore antibiotic derived from Streptomyces hygroscopicus. It functions as a highly selective electroneutral antiporter, exchanging intracellular potassium ions (K⁺) for extracellular protons (H⁺) across biological membranes. This activity leads to a significant and rapid decrease in intracellular pH (pHi), profoundly impacting cellular homeostasis and triggering a cascade of downstream signaling events. This technical guide provides an in-depth analysis of the mechanisms by which nigericin modulates pHi, summarizes key quantitative data from cellular studies, outlines relevant experimental protocols, and illustrates the associated signaling pathways.

Core Mechanism of Action: K⁺/H⁺ Exchange and Intracellular Acidification

Nigericin is a lipophilic molecule that integrates into cellular and organellar membranes, including the plasma membrane and mitochondrial inner membrane.[1] Its primary mechanism involves the formation of a complex with a potassium ion, which it transports out of the cell down the steep concentration gradient.[2] To maintain electroneutrality, this efflux of a positive charge is coupled with the influx of a proton (H⁺) from the extracellular space.[3] This 1:1 exchange of intracellular K⁺ for extracellular H⁺ leads to a net increase in the intracellular proton concentration, resulting in cytoplasmic acidification.[4][5]

The consequences of this ionophore activity are multifaceted:

-

Disruption of Ion Homeostasis: The efflux of K⁺ disrupts the normal high intracellular potassium concentration, a critical factor for numerous cellular processes, including maintaining membrane potential and enzyme function.[4]

-

Alteration of Membrane Potential: By facilitating the movement of ions, nigericin disrupts the electrochemical gradients across membranes, affecting both plasma membrane and mitochondrial membrane potential.[6]

-

Modulation of Organellar pH: Nigericin can also affect the pH of intracellular compartments. For instance, it can dissipate the proton gradient across the mitochondrial inner membrane, impacting ATP synthesis.[2][7] It has also been shown to cause alkalinization of acidic vesicles like lysosomes.[8]

Quantitative Impact of Nigericin on Intracellular pH and Cellular Viability

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of nigericin on intracellular pH and other cellular parameters.

Table 1: Effect of Nigericin on Intracellular pH (pHi)

| Cell Type | Nigericin Concentration | Extracellular pH (pHe) | Observed pHi Change | Reference |

| SCK tumor cells | 0.1 - 1.0 µg/ml | 7.2 | Dose-dependent decrease | [9] |

| SCK tumor cells | 0.1 - 1.0 µg/ml | 6.6 | More significant dose-dependent decrease than at pHe 7.2 | [9] |

| SCK tumor cells | 1.0 µg/ml (with amiloride (B1667095) and DIDS) | 7.2 | Rapid decrease of ~0.3 pH units | [9] |

| SCK tumor cells | 1.0 µg/ml (with amiloride and DIDS) | 6.6 | Rapid decrease of ~0.4 pH units | [9] |

| KHT and RIF-I murine tumors | 2.5 mg/kg i.p. | Not specified | Decrease of 0.2-0.3 pH units | [10] |

| SCCVII/Ha murine tumor | 2.5 mg/kg i.p. | Not specified | No effect on pHi | [10] |

Table 2: Cytotoxicity and Cellular Response to Nigericin Treatment

| Cell Type | Nigericin Concentration | Extracellular pH (pHe) | Observation | Reference |

| CHO cells | Not specified | < 6.5 | Toxic | [11][12] |

| CHO cells | Not specified | > 6.5 | Not toxic | [11][12] |

| CHO cells | 1.0 µg/ml (with heat at 42.1°C for 30 min) | 7.4 | Survival of 0.6 | [11] |

| CHO cells | 1.0 µg/ml (with heat at 42.1°C for 30 min) | 6.8 | Survival of 0.08 | [11] |

| CHO cells | 1.0 µg/ml (with heat at 42.1°C for 30 min) | 6.6 | Survival of 0.003 | [11] |

| CHO cells | 1.0 µg/ml (with heat at 42.1°C for 30 min) | 6.4 | Survival of 0.00003 | [11] |

| RIF-I tumor cells (in vivo) | 2.5 mg/kg (with melphalan) | Not specified | 30-fold increase in cell killing | [10] |

Signaling Pathways Activated by Nigericin-Induced pHi Changes

The primary and most well-documented signaling pathway activated by nigericin is the NLRP3 inflammasome.[13][14] This multi-protein complex is a key component of the innate immune system.

NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome by nigericin is a canonical example of its function. The process is initiated by the nigericin-induced efflux of intracellular potassium.[15] This drop in cytosolic K⁺ concentration is a critical trigger for the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor protein, the ASC (apoptosis-associated speck-like protein containing a CARD) adaptor protein, and pro-caspase-1.[16]

Upon assembly, pro-caspase-1 undergoes auto-cleavage to become its active form, caspase-1.[17] Active caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[18] Additionally, active caspase-1 can cleave Gasdermin D, leading to the formation of pores in the plasma membrane and a form of inflammatory cell death known as pyroptosis.[13][14]

Caption: Nigericin-induced NLRP3 inflammasome activation pathway.

Experimental Protocols

Measurement of Intracellular pH using BCECF

A common method to measure nigericin's effect on pHi is through the use of the pH-sensitive fluorescent dye, 2',7'-bis(carboxyethyl)-5,6-carboxyfluorescein (BCECF).[19]

Materials:

-

BCECF-AM (acetoxymethyl ester)

-

HEPES-buffered saline (HBS) or other suitable buffer at desired pHe

-

This compound stock solution (e.g., 10 mM in ethanol (B145695) or DMSO)[6]

-

Calibration buffers of known pH containing high K⁺ (e.g., 120-140 mM KCl)

-

Fluorescence microscope or plate reader capable of ratiometric imaging (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm)

Procedure:

-

Cell Loading: Incubate cells with BCECF-AM (typically 1-5 µM) in HBS for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.

-

De-esterification: Wash the cells with fresh HBS and incubate for a further 15-30 minutes to allow intracellular esterases to cleave the AM group, trapping the fluorescent BCECF inside the cells.

-

Baseline Measurement: Measure the baseline fluorescence ratio (490nm/440nm) of the cells in HBS.

-

Nigericin Treatment: Add the desired concentration of nigericin to the HBS and record the change in the fluorescence ratio over time.

-

In Situ Calibration: At the end of the experiment, equilibrate the intracellular and extracellular pH by incubating the cells in a series of high K⁺ calibration buffers of known pH (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0), each containing a high concentration of nigericin (e.g., 10 µM).[20][21] This will generate a calibration curve of fluorescence ratio versus pH.

-

Data Analysis: Convert the experimental fluorescence ratios to pHi values using the calibration curve.

Caption: Experimental workflow for measuring intracellular pH using BCECF.

Assay for NLRP3 Inflammasome Activation

Materials:

-

Cell line (e.g., bone marrow-derived macrophages, THP-1 monocytes)[16]

-

Lipopolysaccharide (LPS) for priming (optional, but common)[16]

-

This compound

-

ELISA kits for IL-1β and IL-18

-

Reagents for Western blotting (antibodies against caspase-1, IL-1β, GSDMD)

-

Lactate dehydrogenase (LDH) assay kit for measuring pyroptosis

Procedure:

-

Priming (Optional): Prime cells with LPS (e.g., 1 µg/mL for 4 hours) to upregulate the expression of pro-IL-1β and NLRP3.[16]

-

Activation: Replace the medium and treat the cells with nigericin (e.g., 5-20 µM) for a defined period (e.g., 30-60 minutes).[16]

-

Supernatant Collection: Collect the cell culture supernatant to measure secreted cytokines and LDH.

-

Cell Lysis: Lyse the remaining cells to analyze intracellular protein levels.

-

Cytokine Measurement: Quantify the concentration of mature IL-1β and IL-18 in the supernatant using ELISA.

-

Western Blot Analysis: Analyze cell lysates and/or concentrated supernatants for the cleaved (active) forms of caspase-1, IL-1β, and GSDMD.

-

Pyroptosis Assessment: Measure LDH release in the supernatant as an indicator of membrane integrity loss during pyroptosis.

Logical Relationships of Nigericin's Cellular Effects

The diverse effects of nigericin stem from its fundamental ability to disrupt the K⁺/H⁺ gradient. This primary action has cascading consequences on cellular pH, ion balance, and membrane potential, which in turn trigger specific signaling pathways and cellular responses.

References

- 1. Nigericin (sodium salt) | Cell Signaling Technology [cellsignal.com]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. goldbio.com [goldbio.com]

- 6. Nigericin (sodium salt) (#66419) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. Impairment of pH gradient and membrane potential mediates redox dysfunction in the mitochondria of the post-ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modification of intracellular pH and thermosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reduction of tumour intracellular pH and enhancement of melphalan cytotoxicity by the ionophore Nigericin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pH-dependent effects of the ionophore nigericin on response of mammalian cells to radiation and heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Frontiers | Nigericin Promotes NLRP3-Independent Bacterial Killing in Macrophages [frontiersin.org]

- 16. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]

- 17. K+ efflux agonists induce NLRP3 inflammasome activation independently of Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Mechanistic Insight Into the Activation of the NLRP3 Inflammasome by Neisseria gonorrhoeae in Macrophages [frontiersin.org]

- 19. Effect of trace levels of nigericin on intracellular pH and acid-base transport in rat renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Protocol for Measurement of Intracellular pH [bio-protocol.org]

- 21. tools.thermofisher.com [tools.thermofisher.com]

The Dichotomous Dance of Nigericin: A Technical Guide to its Impact on Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin (B1684572), a potent antibiotic and ionophore derived from Streptomyces hygroscopicus, has garnered significant attention for its profound effects on mitochondrial function, particularly its ability to modulate the mitochondrial membrane potential (ΔΨm). This technical guide provides an in-depth exploration of the mechanisms by which nigericin influences ΔΨm, the downstream cellular consequences, and the experimental methodologies used to assess these effects. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways, this document serves as a comprehensive resource for researchers investigating mitochondrial physiology, cell death mechanisms, and the therapeutic potential of nigericin.

Introduction

The inner mitochondrial membrane maintains a crucial electrochemical gradient, the proton motive force (pmf), which is composed of two interconvertible components: the mitochondrial membrane potential (ΔΨm) and the transmembrane pH gradient (ΔpH). This gradient is central to cellular energy production, ion homeostasis, and the regulation of cell death pathways. Nigericin, as a mobile ion carrier, acts as a K+/H+ antiporter, facilitating an electroneutral exchange of potassium ions for protons across the inner mitochondrial membrane[1]. This action directly dissipates the ΔpH, leading to a cascade of events that ultimately alter the ΔΨm, albeit in a manner that can be surprisingly dichotomous. Understanding the nuances of nigericin's impact on ΔΨm is critical for its application as a research tool and its potential development as a therapeutic agent in various diseases, including cancer and inflammatory conditions[2][3].

Mechanism of Action: The K+/H+ Exchange

Nigericin's primary mode of action is the disruption of the proton gradient across the inner mitochondrial membrane. It achieves this by binding to and transporting K+ and H+ ions in opposite directions, effectively neutralizing the pH difference between the mitochondrial matrix and the intermembrane space[1][4][5]. This electroneutral exchange has profound implications for the overall proton motive force.

The dissipation of the ΔpH by nigericin often leads to a compensatory hyperpolarization of the mitochondrial membrane[1][4][6]. The cell attempts to maintain the total proton motive force by increasing the electrical component (ΔΨm) to counteract the loss of the chemical component (ΔpH). However, in other contexts, particularly those leading to cell death, nigericin is reported to cause a depolarization or collapse of the mitochondrial membrane potential[2][3][7]. This apparent contradiction is likely dependent on several factors, including the cellular model, the ionic composition of the experimental medium, and the concentration of nigericin used.

Quantitative Effects of Nigericin on Cellular Viability

Nigericin exhibits potent cytotoxic effects against various cell lines, often with IC50 values in the nanomolar range. This cytotoxicity is closely linked to its ability to induce mitochondrial dysfunction.

| Cell Line | Resistance Profile | IC50 (nM) | Reference |

| MOLM13 | Sensitive | 57.02 | [2][3] |

| MOLM13 | Venetoclax-resistant | 35.29 | [2][3] |

| HL60 | Sensitive | 20.49 | [2][3] |

| HL60 | Cytarabine-resistant | 1.197 | [2][3] |

Downstream Signaling Pathways

The perturbation of mitochondrial membrane potential by nigericin triggers a variety of cellular signaling cascades, often culminating in programmed cell death.

Induction of Apoptosis

Nigericin-induced mitochondrial dysfunction is a potent trigger for the intrinsic apoptotic pathway. The disruption of ΔΨm can lead to the release of cytochrome c from the mitochondria into the cytoplasm[7][8][9]. Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3 and -7, ultimately leading to apoptosis[7][8].

Figure 1: Nigericin-induced apoptotic signaling pathway.

Activation of the NLRP3 Inflammasome and Pyroptosis

Nigericin is a well-established activator of the NLRP3 inflammasome[8][10]. The K+ efflux caused by nigericin is a key trigger for NLRP3 activation. This leads to the assembly of the inflammasome complex, resulting in the activation of caspase-1. Activated caspase-1 cleaves pro-inflammatory cytokines IL-1β and IL-18, and also cleaves gasdermin D (GSDMD) to induce pyroptosis, a form of inflammatory cell death[11][12].

Figure 2: Nigericin-induced NLRP3 inflammasome activation and pyroptosis.

Induction of Oxidative Stress

Disruption of the mitochondrial electron transport chain by nigericin can lead to an increase in the production of reactive oxygen species (ROS)[2][3][13]. This elevated oxidative stress can further damage mitochondrial components, including mitochondrial DNA, and contribute to the induction of cell death.

Experimental Protocols

Accurate assessment of nigericin's effect on mitochondrial membrane potential and related cellular processes requires robust experimental methodologies.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A common method to measure ΔΨm is through the use of cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.

Protocol: ΔΨm Measurement using JC-1

-

Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Nigericin Treatment: Treat cells with the desired concentrations of nigericin for the specified duration. Include a positive control for depolarization (e.g., FCCP or CCCP) and a vehicle control.

-

JC-1 Staining:

-

Prepare a 1X JC-1 staining solution in pre-warmed cell culture medium.

-

Remove the treatment medium from the cells and wash once with PBS.

-

Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence plate reader or a flow cytometer.

-

In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence (excitation ~585 nm, emission ~590 nm).

-

In cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence (excitation ~514 nm, emission ~529 nm)[7].

-

The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

-

Figure 3: Experimental workflow for measuring ΔΨm using JC-1.

Measurement of Reactive Oxygen Species (ROS)

Protocol: ROS Detection using Amplex UltraRed

This assay is suitable for measuring H2O2 release from isolated mitochondria or cells.

-

Reagent Preparation: Prepare a working solution of Amplex UltraRed and horseradish peroxidase (HRP) in a suitable buffer[1].

-

Sample Preparation:

-

For isolated mitochondria, add a known amount of mitochondrial protein to the assay buffer.

-

For cells, plate and treat with nigericin as described previously.

-

-

Assay Initiation: Add the Amplex UltraRed/HRP working solution to the samples.

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm). The rate of increase in fluorescence is proportional to the rate of H2O2 production[1].

Assessment of Apoptosis

Protocol: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

-

Cell Preparation and Treatment: Plate and treat cells with nigericin as desired.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Conclusion

Nigericin's role as a K+/H+ antiporter places it at a critical juncture of mitochondrial function and cellular fate. Its ability to dissipate the mitochondrial pH gradient and subsequently modulate the mitochondrial membrane potential—either through hyperpolarization or depolarization—initiates a complex and context-dependent series of events. These can range from a compensatory adaptation to maintain cellular energy homeostasis to the deliberate induction of apoptosis or pyroptosis. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for researchers to dissect the multifaceted effects of nigericin. A thorough understanding of these mechanisms is paramount for leveraging nigericin as a powerful tool in basic research and for exploring its therapeutic potential in a variety of disease models. The continued investigation into the nuanced effects of nigericin on mitochondrial membrane potential will undoubtedly unveil further insights into the intricate relationship between mitochondrial bioenergetics and cellular signaling.

References

- 1. Membrane potential and delta pH dependency of reverse electron transport-associated hydrogen peroxide production in brain and heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OR | Nigericin-induced apoptosis in acute myeloid leukemia via mitochondrial dysfunction and oxidative stress [techscience.com]

- 3. Nigericin-induced apoptosis in acute myeloid leukemia via mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Multiple Homeostasis-Maintaining Systems by Ionophore Nigericin Is a Novel Approach for Senolysis [mdpi.com]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mitochondria and NLRP3: To die or inflame - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nigericin Induces Apoptosis in Primary Effusion Lymphoma Cells by Mitochondrial Membrane Hyperpolarization and β-Catenin Destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. BioKB - Relationship - Nigericin - activates - cell death [biokb.lcsb.uni.lu]

- 13. researchgate.net [researchgate.net]

The Antibiotic Potential of Nigericin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin (B1684572), a polyether ionophore antibiotic produced by Streptomyces hygroscopicus, has garnered significant interest for its potent antimicrobial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides an in-depth analysis of the biological activity of nigericin as an antibiotic. It details its mechanism of action, spectrum of activity, and efficacy against challenging bacterial phenotypes such as persisters and biofilms. Furthermore, this document outlines key experimental protocols for evaluating nigericin's antimicrobial properties and visualizes its molecular interactions and experimental workflows through detailed diagrams.

Introduction

The rise of antibiotic resistance poses a critical threat to global health, necessitating the exploration of novel antimicrobial agents with unique mechanisms of action. Nigericin, a well-characterized ionophore, presents a promising avenue for antibiotic development. It functions primarily by disrupting transmembrane ion gradients, a mechanism distinct from many currently approved antibiotics. This guide serves as a comprehensive resource for researchers and drug development professionals, consolidating current knowledge on nigericin's antibiotic activity and providing practical guidance for its investigation.

Mechanism of Action

Nigericin's primary mode of action is its function as a potassium-hydrogen (K+/H+) antiporter.[1][2] It inserts into the bacterial cell membrane and facilitates the electroneutral exchange of intracellular K+ for extracellular H+.[1][2] This disruption of the transmembrane ion gradient has several downstream consequences for the bacterial cell:

-

Dissipation of Membrane Potential: The efflux of K+ and influx of H+ leads to the dissipation of the proton motive force, which is crucial for essential cellular processes.[3]

-

Intracellular Acidification: The accumulation of protons lowers the intracellular pH, creating an acidic environment that is detrimental to enzymatic function and overall cellular homeostasis.[2]

-

Disruption of ATP Synthesis: By disrupting the proton gradient across the cell membrane, nigericin interferes with the activity of ATP synthase, leading to a reduction in cellular ATP production.[4]

-

Alteration of Membrane Permeability: The ionophoric activity of nigericin can lead to changes in the structure and permeability of the cell membrane.[4]

In host cells, nigericin's ability to induce potassium efflux is a potent activator of the NLRP3 and NLRP1 inflammasomes, multi-protein complexes that play a key role in the innate immune response by triggering inflammatory cascades and pyroptotic cell death.[5][6][7][8][9][10]

Spectrum of Antibiotic Activity

Nigericin exhibits potent activity primarily against Gram-positive bacteria.[3][11] Its efficacy against Gram-negative bacteria is limited, likely due to the protective outer membrane that hinders its access to the cytoplasmic membrane.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of nigericin against a range of clinically relevant Gram-positive bacteria.

| Bacterial Species | Strain Information | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.004 - 0.125 | [3] |

| Staphylococcus aureus | ATCC 25923 | 8 x MIC for persisters | [3] |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.004 - 0.125 | [3] |

| Streptococcus pneumoniae | Penicillin-Resistant | 0.004 - 0.125 | [3] |

| Streptococcus pneumoniae | Clinical Isolates | 0.031 - 0.25 | [12][13] |

| Enterococcus faecalis | ATCC 29212 | 4 - 8 | [14] |

| Enterococcus faecium | Clinical Isolates | 4 - 8 | [14] |

Efficacy Against Resistant Phenotypes

A significant advantage of nigericin is its activity against bacterial populations that are notoriously difficult to treat with conventional antibiotics.

-

Multidrug-Resistant (MDR) Bacteria: As indicated in the MIC table, nigericin is effective against MRSA, VRE, and penicillin-resistant Streptococcus pneumoniae.[3]

-

Persister Cells: Nigericin has been shown to effectively kill persister cells of Staphylococcus aureus, which are dormant variants of regular cells that exhibit high antibiotic tolerance.[3]

-

Biofilms: Nigericin demonstrates efficacy in killing bacteria within biofilms, structured communities of bacteria that are highly resistant to antibiotic penetration and host immune responses.[3][4] For instance, it has been shown to be effective against S. aureus biofilms.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antibiotic activity of nigericin.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[15][16][17]

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Nigericin stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum: Dilute the bacterial culture in CAMHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of Nigericin: Perform a two-fold serial dilution of the nigericin stock solution in CAMHB across the wells of the 96-well plate to achieve a range of concentrations.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the nigericin dilutions.

-

Controls: Include a positive control (bacteria in broth without nigericin) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of nigericin that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).[15]

Biofilm Susceptibility Assay

This protocol assesses the ability of nigericin to eradicate established biofilms.[18]

Materials:

-

Bacterial strain capable of biofilm formation

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

Nigericin solution

-

Sterile 96-well flat-bottom plates

-

Crystal Violet solution (0.1%)

-

Ethanol (95%)

-

Plate reader

Procedure:

-

Biofilm Formation: Grow bacteria in TSB with glucose in the 96-well plate for 24-48 hours to allow for biofilm formation.

-

Removal of Planktonic Cells: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Treatment with Nigericin: Add fresh media containing different concentrations of nigericin to the wells with established biofilms and incubate for another 24 hours.

-

Quantification of Biofilm:

-

Wash the wells with PBS.

-

Stain the biofilms with crystal violet for 15 minutes.

-

Wash away excess stain and allow the plate to dry.

-

Solubilize the bound crystal violet with 95% ethanol.

-

Measure the absorbance at a wavelength of 570 nm to quantify the biofilm biomass.

-

In Vivo Efficacy in a Murine Infection Model

Animal models are crucial for evaluating the therapeutic potential of new antibiotics. A murine skin infection model is commonly used to assess the in vivo efficacy of topical or systemic treatments.[19][20]

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Pathogenic bacterial strain (e.g., MRSA)

-

Nigericin formulation (for topical or systemic administration)

-

Anesthetic (e.g., isoflurane)

-

Surgical tools for creating a wound

-

Calipers for wound measurement

Procedure:

-

Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.

-

Infection: Anesthetize the mice and create a full-thickness dermal wound on the dorsum. Inoculate the wound with a specific concentration of the bacterial suspension.

-

Treatment: After a set period (e.g., 24 hours), begin treatment with the nigericin formulation or a vehicle control. Administer the treatment as per the study design (e.g., once or twice daily for a specific number of days).

-

Monitoring: Monitor the mice daily for clinical signs of infection and measure the wound size.

-

Bacterial Load Determination: At the end of the treatment period, euthanize the mice, excise the wound tissue, homogenize it, and perform serial dilutions to determine the bacterial load (CFU/g of tissue) by plating on appropriate agar (B569324) plates.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to nigericin's activity.

Caption: Mechanism of Nigericin as a K+/H+ Antiporter.

Caption: Nigericin-Induced NLRP3 Inflammasome Activation.

Caption: Experimental Workflow for Nigericin Evaluation.

Conclusion

Nigericin's unique mechanism of action as a K+/H+ ionophore, coupled with its potent bactericidal activity against a range of challenging Gram-positive pathogens, positions it as a compelling candidate for further antibiotic development. Its efficacy against MDR strains, persisters, and biofilms addresses critical unmet needs in the treatment of bacterial infections. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to systematically investigate and advance the therapeutic potential of nigericin. Further research into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to fully realize its clinical utility.

References

- 1. Impaired NLRP3 Inflammasome Function in Elderly Mice during Influenza Infection is Rescued by Treatment with Nigericin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nigericin is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

- 6. Mechanism and regulation of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic basis for potassium efflux–driven activation of the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Killing of Streptococcus pneumoniae by azithromycin, clarithromycin, erythromycin, telithromycin and gemifloxacin using drug minimum inhibitory concentrations and mutant prevention concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study on antibacterial effect of halicin (SU3327) against Enterococcus faecalis and Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. protocols.io [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. Protocols for Studying Inhibition and Eradication of Bacterial Biofilms by Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. unthsc.edu [unthsc.edu]

An In-depth Technical Guide to Nigericin's Ion Selectivity for K+, H+, and Pb2+

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin (B1684572), a polyether antibiotic produced by Streptomyces hygroscopicus, is a well-established ionophore that facilitates the transport of cations across biological membranes. Its ability to exchange potassium ions (K+) for protons (H+) is a cornerstone of its biological activity, leading to its widespread use as a research tool for studying processes dependent on ion gradients. Furthermore, nigericin exhibits a pronounced selectivity for lead (Pb2+), suggesting its potential in therapeutic and environmental applications. This technical guide provides a comprehensive overview of the ion selectivity of nigericin for K+, H+, and Pb2+, presenting quantitative data on their binding affinities, detailing the experimental protocols used to determine these parameters, and illustrating the underlying molecular mechanisms.

Introduction

Nigericin is a carboxylic ionophore that functions as a mobile carrier, forming lipid-soluble complexes with cations to transport them across hydrophobic membranes. Its structure, featuring a flexible polyether backbone and a terminal carboxyl group, allows it to coordinate with cations of specific sizes and charges. The ion transport mechanism is typically electroneutral, involving the exchange of one cation for another, most notably K+ for H+.[1][2] This exchange disrupts cellular ion homeostasis, leading to a variety of biological effects, including the dissipation of pH gradients, alteration of mitochondrial function, and induction of inflammatory responses.[3]

Beyond its well-documented K+/H+ antiport activity, nigericin has been shown to be a highly effective and selective ionophore for Pb2+.[4][5] This high affinity for lead, coupled with its ability to transport it across cell membranes, opens avenues for its investigation as a potential therapeutic agent for lead poisoning. Understanding the quantitative aspects of nigericin's interaction with K+, H+, and Pb2+ is crucial for elucidating its mechanisms of action and for the rational design of new applications.

Quantitative Analysis of Ion Selectivity

The selectivity of an ionophore is quantified by the relative stability of the complexes it forms with different ions. These stabilities are typically expressed as association (or stability) constants (K) or their logarithms (log K), or as dissociation constants (Kd). A higher stability constant indicates a stronger binding affinity.

Stability and Dissociation Constants

The following table summarizes the available quantitative data for the interaction of nigericin with H+, K+, and Pb2+. It is important to note that experimental conditions, such as the solvent system and temperature, can significantly influence these values. The data presented here are compiled from different studies and should be interpreted with this in mind.

| Ion | Parameter | Value | Experimental Conditions | Reference |

| H+ | Apparent Dissociation Constant (Kd) | ~10⁻⁸.⁴⁵ M | Vesicles (pH ~7.5, 25°C) | [6] |

| K+ | Apparent Dissociation Constant (Kd) | ~1.5 x 10⁻³ M | Vesicles (50 mM K+, pH ~7.5, 25°C) | [6] |

| Pb2+ | Stability of NigPbOH complex | High (qualitative) | 80% Methanol/Water | [4][5] |

Molecular Mechanisms of Ion Selectivity and Transport

The ion selectivity of nigericin is a consequence of the specific coordination chemistry between the ion and the oxygen atoms lining the cavity of the ionophore. The size of the cation and its charge density are critical factors determining the stability of the resulting complex.

K+/H+ Antiport

Nigericin's primary mode of action is the electroneutral exchange of K+ for H+ across a membrane.[1] This process is driven by the concentration gradients of these ions.

References

- 1. Stability constants for the complexation of alkali and alkaline-earth cations by N-acetyl-neuraminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. unn.edu.ng [unn.edu.ng]

- 4. researchgate.net [researchgate.net]

- 5. hakon-art.com [hakon-art.com]

- 6. asianpubs.org [asianpubs.org]

Methodological & Application

Preparation of Nigericin Sodium Salt Stock Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin sodium salt is a widely utilized ionophore antibiotic in biomedical research, primarily known for its ability to act as a K+/H+ antiporter. This function disrupts cellular ionic homeostasis, leading to a variety of downstream effects that are harnessed for studying cellular processes such as apoptosis, inflammation, and mitochondrial function. Proper preparation of a stable and accurate stock solution is critical for obtaining reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and application of this compound stock solutions, along with a summary of its mechanism of action.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its physical and chemical properties, solubility in various solvents, and recommended storage conditions.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 746.94 g/mol | |

| Molecular Formula | C40H67NaO11 | [1] |

| Appearance | White to off-white powder/crystalline solid | [2][3] |

| Purity | ≥95% | [2] |

| CAS Number | 28643-80-3 | [1] |

Table 2: Solubility Data

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | [4] |

| Ethanol (B145695) (EtOH) | ~20 mg/mL | [2][4] |

| Methanol | ~10 mg/mL | [5][6] |

| Chloroform | ~10 mg/mL | [5][6] |

| Dimethylformamide (DMF) | ~1.2 mg/mL | [2] |

| Water | Practically insoluble | [3][5][6] |

| Ethanol:PBS (pH 7.2) (1:5) | ~0.15 mg/mL | [2] |

Table 3: Storage and Stability

| Form | Storage Temperature | Stability | Source |

| Lyophilized Powder | 4°C or 2-8°C, desiccated | 24 months to 3 years | [4][5] |

| Stock Solution in DMSO or Ethanol | -20°C | Up to 2 months | [4][7] |

| Stock Solution (general) | -80°C | Up to 6 months | [8] |

| Aqueous Solution | Not Recommended for Storage > 1 day | [2] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a method to prepare a 10 mM stock solution, a common concentration for cellular assays.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Procedure:

-

Pre-warm Nigericin: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

-

Calculate Required Volume: Based on a molecular weight of 746.94 g/mol , to prepare a 10 mM stock solution from 5 mg of this compound, you will need 669 µL of DMSO.[4]

-

Calculation: (5 mg / 746.94 g/mol ) / (10 mmol/L) = 0.000669 L = 669 µL

-

-

Dissolution: Carefully add 669 µL of anhydrous DMSO to the vial containing 5 mg of this compound.[4]

-

Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[9]

-

Aliquoting: To avoid multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4]

-

Storage: Store the aliquots at -20°C for up to 2 months or at -80°C for up to 6 months.[4][8]

Protocol 2: Preparation of a Stock Solution in Ethanol

This protocol is an alternative for experiments where DMSO may interfere with the assay.

Materials:

-

This compound (lyophilized powder)

-

200 proof (absolute) Ethanol

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Procedure:

-

Equilibrate to Room Temperature: Allow the vial of lyophilized this compound to reach room temperature before opening.

-

Add Solvent: Add the desired volume of absolute ethanol to the vial to achieve the target concentration (solubility is approximately 20 mg/mL).[2] For example, to prepare a 20 mg/mL stock, add 250 µL of ethanol to 5 mg of Nigericin.

-

Dissolve: Cap the vial and vortex until the solid is fully dissolved. Purging the vial with an inert gas like nitrogen or argon before capping can help prevent degradation.[2]

-

Aliquot and Store: Dispense into single-use aliquots and store at -20°C for up to 2 months.[4][7]

Application Notes

Mechanism of Action

Nigericin is a lipophilic molecule that functions as an ionophore, specifically an electroneutral potassium/hydrogen (K+/H+) antiporter.[5][10] It inserts into cellular and mitochondrial membranes, where it facilitates the exchange of intracellular K+ for extracellular H+.[11][12] This disruption of the ionic gradient leads to several key cellular consequences:

-

Decreased Intracellular pH: The influx of H+ ions leads to cytoplasmic acidification.[12]

-